

An In-depth Technical Guide to the Structure and Bonding Characteristics of Dimedone

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Compound of Interest		
Compound Name:	Dimedone	
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Dimedone, systematically named 5,5-dimethylcyclohexane-1,3-dione, is a cyclic dicarbonyl compound with significant applications in organic synthesis. Its unique structural features, particularly its existence in a keto-enol tautomeric equilibrium, govern its reactivity and physical properties. This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic properties of **dimedone**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Tautomerism

Dimedone exists as a dynamic equilibrium between its diketo and enol tautomeric forms.[1] In the solid state, **dimedone** predominantly adopts the enolic form.[2][3] This is in contrast to its state in solution, where the ratio of keto to enol forms is dependent on the solvent. For instance, in chloroform, the keto-to-enol ratio is approximately 2:1.[4] The enol form is stabilized by the formation of intermolecular hydrogen bonds, creating infinite chains of molecules in the crystalline state.[3][5] Unlike acyclic β -diketones, the cyclic nature of **dimedone** results in a trans-enol configuration, which precludes the formation of intramolecular hydrogen bonds.[3]

The IUPAC name for **dimedone** is 5,5-dimethylcyclohexane-1,3-dione.[6] Other synonyms include Methone and Cyclomethone.[6]

Diagram 1: Keto-Enol Tautomerism of **Dimedone**

Caption: The equilibrium between the keto and enol tautomers of **dimedone**.



Crystallographic Data and Bonding Characteristics

X-ray diffraction studies have provided detailed insights into the solid-state structure of **dimedone**, confirming its enolic form. The crystal structure is monoclinic, with the space group P21/n.[2][7] The molecules are linked by intermolecular hydrogen bonds between the enolic hydroxyl group and the carbonyl group of an adjacent molecule, forming infinite chains.[3][5]

Table 1: Crystal and Bond Data for **Dimedone**

Parameter	Value	Reference
Formula	C8H12O2	[2]
Formula Weight	140.18 g/mol	[4]
Crystal System	Monoclinic	[2][7]
Space Group	P21/n	[2][7]
a	10.079(7) Å	[2][7]
b	6.835(3) Å	[2][7]
С	12.438(4) Å	[2][7]
β	110.24(5)°	[2][7]
Z	4	[2][3]
Hydrogen Bond Length (O-H···O)	2.593 Å	[3]

Note: Standard deviations are provided in parentheses where available.

Spectroscopic Properties

The dual nature of **dimedone**'s structure is evident in its spectroscopic data. Both NMR and IR spectroscopy are powerful tools for distinguishing between the keto and enol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy



In solution, the 1H and 13C NMR spectra of **dimedone** can show signals for both the keto and enol tautomers, with the relative integrations depending on the solvent and temperature.[1][8] The enolic proton gives rise to a characteristic signal, the chemical shift of which can be solvent-dependent. The presence of two distinct sets of signals for the methylene and methyl groups can indicate the presence of both tautomers.[8]

Table 2: 13C NMR Spectroscopic Data for Dimedone

Carbon Atom	Keto Form (ppm)	Enol Form (ppm)
C=O	~205	~190
C-O (enol)	-	~100
C(CH3)2	~30	~30
CH2	~50	~45
CH3	~28	~28

Note: Chemical shifts are approximate and can vary with solvent.

Infrared (IR) Spectroscopy

The IR spectrum of **dimedone** is particularly informative for identifying the dominant tautomeric form. The keto form is characterized by a strong C=O stretching vibration, while the enol form exhibits a broad O-H stretching band due to hydrogen bonding and a C=C stretching vibration.

[9]

Table 3: Key IR Absorption Bands for **Dimedone**

Functional Group	Wavenumber (cm-1)	Tautomer
O-H stretch (H-bonded)	2500-3200 (broad)	Enol
C-H stretch	2800-3000	Keto & Enol
C=O stretch	~1700	Keto
C=C stretch	~1600	Enol

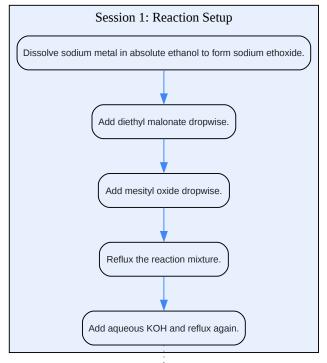


Experimental ProtocolsSynthesis of Dimedone

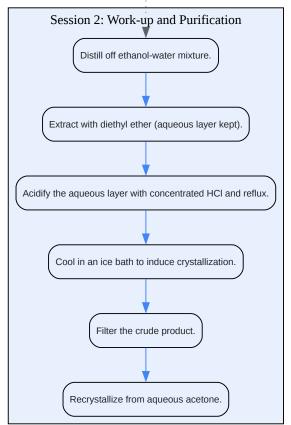
Dimedone is classically synthesized via a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation.[1][10][11]

Experimental Workflow for **Dimedone** Synthesis





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Caption: A typical two-session experimental workflow for the synthesis of **dimedone**.



Crystallographic Analysis

Single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of **dimedone** in the solid state.

Methodology for X-ray Crystallography of **Dimedone**

- Crystal Growth: A suitable single crystal of dimedone is grown, for example, by slow evaporation from an appropriate solvent.[2]
- Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[2]
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[2][3]

Conclusion

Dimedone presents a fascinating case study in molecular structure and bonding, with its character being significantly influenced by its keto-enol tautomerism. The predominance of the enol form in the solid state, stabilized by extensive intermolecular hydrogen bonding, is a key feature confirmed by crystallographic studies. In solution, a dynamic equilibrium exists, the position of which is sensitive to the solvent environment. The spectroscopic and structural data presented in this guide provide a robust foundation for understanding the chemical behavior of **dimedone** and for its application in synthetic organic chemistry and drug development.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]



- 3. scispace.com [scispace.com]
- 4. Dimedone Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Dimedone | C8H12O2 | CID 31358 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solved This is the IR spectra of Dimedone. Determine | Chegg.com [chegg.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
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